molecular formula C18H24N2O5S2 B14931373 3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B14931373
M. Wt: 412.5 g/mol
InChI Key: YZJWNMTVSLCDMH-UHFFFAOYSA-N
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Description

3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclo[222]octane core, a piperazine ring, and a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.2]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The piperazine ring is then introduced via nucleophilic substitution reactions, and the thiophene sulfonyl group is added through sulfonylation reactions using thiophene-2-sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would also be beneficial .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can bind to receptors, modulating their function. The bicyclo[2.2.2]octane core provides structural stability and rigidity, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Such as thiophene-2-carboxylic acid and thiophene-2-sulfonamide.

    Piperazine derivatives: Such as 1-(2-pyridyl)piperazine and 1-(4-methoxyphenyl)piperazine.

    Bicyclo[2.2.2]octane derivatives: Such as bicyclo[2.2.2]octane-2,3-dicarboxylic acid.

Uniqueness

3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid is unique due to the combination of its structural components. The presence of the thiophene sulfonyl group imparts specific electronic properties, while the piperazine ring provides potential for receptor binding. The bicyclo[2.2.2]octane core adds rigidity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H24N2O5S2

Molecular Weight

412.5 g/mol

IUPAC Name

3-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C18H24N2O5S2/c21-17(15-12-3-5-13(6-4-12)16(15)18(22)23)19-7-9-20(10-8-19)27(24,25)14-2-1-11-26-14/h1-2,11-13,15-16H,3-10H2,(H,22,23)

InChI Key

YZJWNMTVSLCDMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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